molecular formula C16H15F3N2O2S B2984714 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034318-69-7

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2984714
CAS No.: 2034318-69-7
M. Wt: 356.36
InChI Key: JMDANMCMSRXPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates several pharmacologically relevant motifs, including a thiophene ring, a pyrrolidine scaffold, and a 4-(trifluoromethyl)pyridine moiety. The 4-(trifluoromethyl)pyridine group, in particular, is a common building block in drug discovery due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture suggests potential for investigating its activity as a modulator of various biological targets, though its precise mechanism of action and specific research applications require further empirical study. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-5-20-14(8-11)23-12-4-6-21(10-12)15(22)9-13-2-1-7-24-13/h1-3,5,7-8,12H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDANMCMSRXPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the coupling of the pyridine ring with the trifluoromethyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the position ortho to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

  • Thiophene vs.
  • Pyrrolidine vs. Piperidine/Piperazine : Pyrrolidine’s 5-membered ring introduces greater conformational constraint than piperidine, possibly affecting binding pocket compatibility .
  • Trifluoromethyl Positioning : The target’s 4-CF₃-pyridine differs from the 5-CF₃ isomer in ; positional changes can drastically impact steric and electronic interactions .

Research Findings and Implications

  • Antibacterial Potential: Structural similarities to MK45 suggest the target compound may also inhibit bacterial growth, but its pyrrolidine core might reduce off-target effects compared to piperazine derivatives .
  • Metabolic Stability : The trifluoromethyl group in all analogues likely enhances metabolic stability by resisting oxidative degradation, a critical feature for drug candidates .
  • SAR Insights : Substituting thiophene with chlorophenyl () or methoxyphenyl () could help delineate structure-activity relationships (SAR) for optimizing target engagement.

Biological Activity

The compound 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16F3N2O1S\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_2\text{O}_1\text{S}

Research indicates that compounds with similar structural features often interact with various biological targets. The presence of the trifluoromethyl group and the thiophene ring suggests potential interactions with receptors or enzymes involved in signaling pathways.

Antitumor Activity

A study indicated that derivatives related to this compound exhibited significant antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. For instance, a structurally similar compound was shown to suppress phosphorylation of AKT at low concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 .

Antimicrobial Properties

In vitro studies have demonstrated that compounds containing thiophene and pyridine moieties exhibit antimicrobial activity against various bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
Compound AStaphylococcus aureus2120
Compound BEscherichia coli2225

Case Studies

  • Study on Antitumor Effects : A derivative of the compound was evaluated for its efficacy against lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.1 µM .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of related compounds against clinical isolates. The results showed promising activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.